Cathayanon H

Descripción general

Descripción

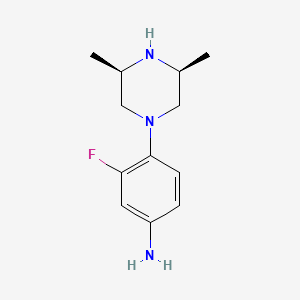

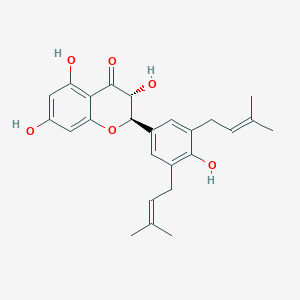

Cathayanon H is a compound that is isolated from the paper mulberry tree . It belongs to the class of organic compounds known as 3’-prenylated flavanones . It has been found to exhibit cytotoxicity against human ovarian carcinoma cells .

Molecular Structure Analysis

This compound has a molecular formula of C25H28O6 . Its chemical name is (2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one .Physical and Chemical Properties Analysis

This compound is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 424.5 g/mol .Aplicaciones Científicas De Investigación

Diels-Alder Type Adducts from Morus Cathayana

Cathayanon A and B, natural Diels-Alder type adducts, have been identified in Morus cathayana. These compounds are structurally related to sanggenon C and O. They show significant activity in inhibiting HL-60 cell adhesion to BAEC, suggesting potential biomedical applications (Shen & Lin, 2001).

Chemical Constituents of Morus Cathayana Stem Bark

Several new compounds including cathayanons F-J and cathayanin A were isolated from Morus cathayana. These compounds demonstrated weak activities against various human cancer cell lines, indicating their potential in cancer research (Ni et al., 2010).

New Diels-Alder Type Adducts

Three new Diels-Alder type adducts, cathayanons C, D, and E, were found in Morus cathayana. Among these, compound 2 exhibited notable anti-oxidation activity. This could indicate a potential application in oxidative stress-related medical conditions (Zhang et al., 2009).

Phylogeography of Cathaya Argyrophylla

While not directly related to Cathayanon H, research on Cathaya argyrophylla, a related species, has contributed to understanding phylogeographical patterns and demographic history. This kind of research is essential in conservation biology and understanding evolutionary processes (Wang & Ge, 2006).

Mecanismo De Acción

Target of Action

Cathayanon H, a compound derived from the paper mulberry tree, exhibits cytotoxicity against human ovarian carcinoma cells . .

Mode of Action

It is known to exhibit cytotoxicity against human ovarian carcinoma cells , suggesting that it may interact with cellular targets that are crucial for the survival and proliferation of these cells

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its cytotoxic effects on human ovarian carcinoma cells , it is plausible that this compound may interfere with pathways essential for cell survival and proliferation

Result of Action

This compound has been found to exhibit cytotoxic effects against human ovarian carcinoma cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Cathayanon H plays a crucial role in biochemical reactions, particularly in its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and apoptosis pathways. For instance, this compound inhibits the activity of certain prolyl hydroxylases, which are enzymes that regulate the stability of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, this compound can stabilize HIFs, leading to altered gene expression and cellular responses to hypoxia .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In human ovarian carcinoma cells, it induces cytotoxicity, leading to cell death. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to activate apoptotic pathways, resulting in programmed cell death. Additionally, it affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to and inhibits prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factors. This stabilization results in the activation of hypoxia-responsive genes, which play a role in cell survival, angiogenesis, and metabolism. Furthermore, this compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and trigger apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is relatively high, allowing it to maintain its bioactivity over extended periods. Degradation can occur under certain conditions, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits cytotoxic effects without significant toxicity to normal tissues. At higher doses, toxic effects such as liver and kidney damage have been observed. Threshold effects have been noted, where a minimum concentration of this compound is required to achieve its cytotoxic effects. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its bioactivity. It is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450s. These metabolic processes can influence the levels of this compound and its metabolites in the body, affecting its overall efficacy and toxicity. Additionally, this compound can modulate metabolic flux, leading to changes in the levels of various metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It can be taken up by cells via active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of this compound within cells can influence its bioactivity and effectiveness. For instance, its accumulation in the mitochondria can enhance its ability to induce apoptosis through mitochondrial pathways .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is known to localize in the cytoplasm and mitochondria, where it exerts its cytotoxic effects. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its bioactivity. The localization of this compound in the mitochondria is particularly important for its role in inducing apoptosis through the mitochondrial pathway .

Propiedades

IUPAC Name |

(2R,3R)-3,5,7-trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-17(10-16(22(15)28)8-6-14(3)4)25-24(30)23(29)21-19(27)11-18(26)12-20(21)31-25/h5-6,9-12,24-28,30H,7-8H2,1-4H3/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOOKQWPXZROBV-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.